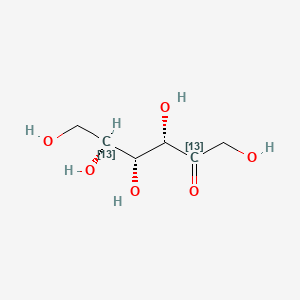

(3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one

CAS No.:

Cat. No.: VC17376067

Molecular Formula: C6H12O6

Molecular Weight: 182.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12O6 |

|---|---|

| Molecular Weight | 182.14 g/mol |

| IUPAC Name | (3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one |

| Standard InChI | InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1/i3+1,4+1 |

| Standard InChI Key | BJHIKXHVCXFQLS-OBWHEOCUSA-N |

| Isomeric SMILES | C([13C@@H]([C@H]([C@@H]([13C](=O)CO)O)O)O)O |

| Canonical SMILES | C(C(C(C(C(=O)CO)O)O)O)O |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound belongs to the carbohydrate family, with the IUPAC name reflecting its stereochemistry:

-

Stereocenters: Three chiral centers at positions 3 (S), 4 (R), and 5 (S)

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2483736-14-5 | |

| Molecular Weight | 182.14 g/mol | |

| Solubility in H2O | 125 mg/mL (686.29 mM) | |

| Storage Conditions | -20°C in anhydrous environment |

Stereochemical Considerations

The spatial arrangement of hydroxyl groups dictates its biological interactions. The 3S,4R,5S configuration enables specific enzyme recognition in metabolic pathways, particularly in fructose-1,6-bisphosphatase and ketose-aldose isomerase systems. The isotopic labeling at C2 and C5 positions creates unique mass spectral signatures without altering hydrogen bonding patterns .

Synthesis and Isotopic Labeling

Production Methods

Synthesis typically employs enzymatic catalysis combined with 13C-enriched precursors:

-

Biosynthetic Route: Culturing organisms in 13CO2-enriched environments, leveraging the Calvin cycle for natural incorporation

-

Chemical Synthesis: Protecting group strategies to install 13C at specific positions during ketose formation

Applications in Metabolic Research

Tracer Studies in Central Carbon Metabolism

The dual 13C labels enable tracking through multiple pathway nodes:

-

Glycolysis: C2 label follows fructose-6-phosphate to pyruvate conversion

-

Pentose Phosphate Pathway: C5 label traces ribulose-5-phosphate synthesis

Table 2: Metabolic Flux Analysis Applications

| System Studied | Key Finding | Citation |

|---|---|---|

| Methanogenic Archaea | Complete WL pathway reconstruction | |

| Human Hepatocytes | Fructose-induced lipogenesis mapping |

Pharmacokinetic Profiling

Deuteration and 13C labeling synergistically enhance drug metabolism studies:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume